molecular formula C24H22N2OS B2736212 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1206998-16-4

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2736212
CAS No.: 1206998-16-4
M. Wt: 386.51
InChI Key: LKQNKDJBMHTZQG-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a benzylthio group at the 2-position, a 4-methoxyphenyl group at the 5-position, and a p-tolyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The electron-donating methoxy group and the electron-withdrawing imidazole ring could create interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is a common motif in many biologically active compounds and is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of an imidazole ring could make it a weak base. The compound might also exhibit strong aromaticity due to the multiple phenyl rings .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those with methoxyphenyl groups, have been extensively studied for their corrosion inhibition properties. For example, Prashanth et al. (2021) synthesized imidazole derivatives using microwave irradiation, demonstrating their potential as corrosion inhibitors for mild steel in acidic solutions. These derivatives exhibited high corrosion inhibition efficiency, with adsorption following the Langmuir model, suggesting a mixed type of adsorption (physisorption and chemisorption)​​.

Vibrational Spectroscopy and Computational Studies

The vibrational spectra of imidazole derivatives, such as those with 4-methoxyphenyl groups, have been analyzed through experimental methods and computational calculations. Arslan and Algül (2008) investigated the vibrational bands of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, utilizing ab initio and density functional methods. This study highlights the importance of imidazole derivatives in understanding molecular structures and interactions through spectroscopic analysis​​.

Quantum Chemical Studies

Imidazole derivatives are also subjects of quantum chemical studies to explore their electronic structure and potential applications. Ahmad et al. (2018) synthesized novel tetra substituted imidazoles and performed DFT calculations to explore their structural, vibrational, and non-linear optical properties. These studies contribute to the understanding of imidazole derivatives' chemical behavior and their potential in material science​​.

Anticancer Potential

Research on imidazole derivatives extends to their biological activity, including anticancer properties. Sharma et al. (2014) synthesized new imidazole derivatives and evaluated their anticancer potential, demonstrating that certain compounds could induce apoptosis and cellular senescence. This suggests the relevance of imidazole derivatives in developing new therapeutic agents​​.

Antimicrobial Activity

Imidazole derivatives have been evaluated for their antimicrobial properties as well. Ramprasad et al. (2015) synthesized and evaluated a new series of imidazole derivatives against Mycobacterium tuberculosis, finding potent anti-tubercular activity among several compounds. This showcases the potential of imidazole derivatives in addressing infectious diseases​​.

For more insights from the scientific community on similar compounds and their applications, the following references are recommended:

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, the imidazole ring might play a key role, as it’s a common feature in many pharmaceuticals .

Future Directions

The compound could be of interest in various fields, such as medicinal chemistry, due to the presence of the imidazole ring. Further studies could explore its potential applications .

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNKDJBMHTZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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